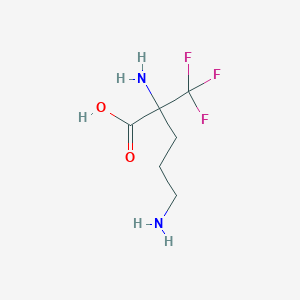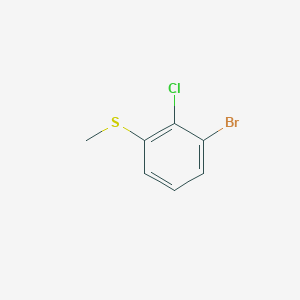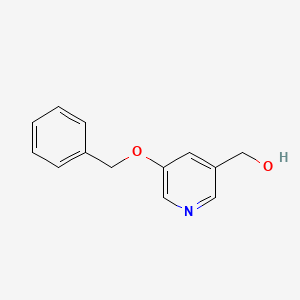
1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound It is characterized by a dioxaborolane ring structure with a methoxy-naphthalenyl substituent and four methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid derivative with a diol. One common method is the condensation of 2-(1-methoxy-2-naphthalenyl)boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as molecular sieves to facilitate the removal of water and drive the equilibrium towards the formation of the dioxaborolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron atom to a borane or borohydride species.
Substitution: The methoxy group and the naphthalenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane or borohydride species.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- depends on its specific application. In organic synthesis, it can act as a Lewis acid, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In BNCT, the compound delivers boron atoms to cancer cells, which are then irradiated with neutrons to produce high-energy alpha particles that selectively destroy the cancer cells.
類似化合物との比較
- 1,3,2-Dioxaborolane, 2-(phenyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(1-naphthalenyl)-4,4,5,5-tetramethyl-
Comparison: 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- is unique due to the presence of the methoxy-naphthalenyl substituent, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of reactions it can undergo compared to other similar compounds.
特性
IUPAC Name |
2-(1-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-11-10-12-8-6-7-9-13(12)15(14)19-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUQGZJTKOOZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(Trimethoxysilyl)propyl]octan-1-amine](/img/structure/B6327476.png)













